Nor Acetildenafil-d8

Description

Properties

IUPAC Name |

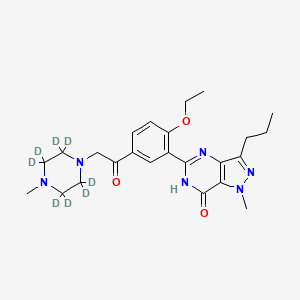

5-[2-ethoxy-5-[2-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O3/c1-5-7-18-21-22(29(4)27-18)24(32)26-23(25-21)17-14-16(8-9-20(17)33-6-2)19(31)15-30-12-10-28(3)11-13-30/h8-9,14H,5-7,10-13,15H2,1-4H3,(H,25,26,32)/i10D2,11D2,12D2,13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAXWKCHSPVXQB-BGKXKQMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676074 | |

| Record name | 5-(2-Ethoxy-5-{[4-methyl(~2~H_8_)piperazin-1-yl]acetyl}phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185117-07-0 | |

| Record name | 5-(2-Ethoxy-5-{[4-methyl(~2~H_8_)piperazin-1-yl]acetyl}phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Nor Acetildenafil-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Nor Acetildenafil-d8, a deuterated analog of Nor Acetildenafil. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the preparation and analysis of sildenafil analogs for research purposes, including its use as an internal standard in analytical studies.

Introduction

Nor Acetildenafil is a structural analog of sildenafil, the active ingredient in Viagra®, in which the sulfonyl group is replaced by an acetyl group, and the N-methyl group on the piperazine ring is demethylated. Acetildenafil and its derivatives have been identified as unapproved ingredients in some herbal aphrodisiacs. The deuterated version, this compound, is of significant interest as an internal standard for quantitative bioanalytical assays due to its similar chemical properties to the parent compound and its distinct mass spectrometric signature. This guide outlines a plausible synthetic route and the expected analytical characterization of this stable isotope-labeled compound.

Synthesis of this compound

Proposed Synthetic Scheme

The overall synthetic strategy is a convergent synthesis, which involves the preparation of two key intermediates: 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one and 2-chloro-1-(4-(piperazin-1-yl-d8))ethan-1-one, followed by their coupling.

Experimental Protocols

Step 1: Synthesis of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

This intermediate is a common precursor in the synthesis of many sildenafil analogs. Its synthesis from 2-ethoxybenzoic acid is well-documented.[1]

Step 2: Synthesis of Piperazine-d8

Commercially available piperazine can be deuterated using methods described in the literature for the deuteration of cyclic amines. One common method involves the reduction of a diketopiperazine precursor with a deuterated reducing agent like lithium aluminum deuteride (LiAlD4).[3]

Step 3: Synthesis of 1-(2-chloroacetyl)piperazine-d8

Piperazine-d8 is then acylated with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to yield the chloroacetylated intermediate.

Step 4: Synthesis of Nor Acetildenafil

The pyrazolopyrimidinone from Step 1 is coupled with the chloroacetylpiperazine-d8 from Step 3 via a Friedel-Crafts acylation reaction. This is typically carried out using a Lewis acid catalyst such as aluminum chloride in an appropriate solvent.

Step 5: Synthesis of this compound

This step is not necessary as the deuterated piperazine has been incorporated in the previous steps. The final product from Step 4 is this compound.

Purification: The final product would be purified using column chromatography on silica gel, followed by recrystallization to obtain a high-purity compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound would be performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on the known spectra of sildenafil and acetildenafil.[4][5] The absence of signals corresponding to the piperazine protons in the ¹H NMR spectrum and the altered splitting patterns in the ¹³C NMR spectrum would confirm the successful deuteration.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole-CH₃ | ~4.1 | ~35 |

| Propyl-CH₂ | ~2.8 | ~30 |

| Propyl-CH₂ | ~1.8 | ~22 |

| Propyl-CH₃ | ~0.9 | ~14 |

| Ethoxy-OCH₂ | ~4.2 | ~65 |

| Ethoxy-CH₃ | ~1.4 | ~15 |

| Aromatic-H | ~7.0 - 8.0 | ~115 - 160 |

| Acetyl-CH₂ | ~3.8 | ~55 |

| Pyrimidinone-NH | ~12.0 | - |

| Pyrimidinone-C=O | - | ~160 |

| Acetyl-C=O | - | ~195 |

| Piperazine-C (deuterated) | Not Applicable | ~45-55 (broadened) |

Note: Predicted chemical shifts are approximate and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would be the method of choice.[6][7][8] The mass spectrum is expected to show a molecular ion peak corresponding to the calculated mass of the deuterated compound. The fragmentation pattern would be similar to that of Nor Acetildenafil, with a characteristic mass shift of +8 amu for fragments containing the deuterated piperazine ring.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₂₄H₂₄D₈N₆O₃ |

| Monoisotopic Mass | 460.31 g/mol |

| [M+H]⁺ Ion | m/z 461.32 |

| Key Fragment Ions | Fragments showing a +8 mass shift compared to non-deuterated Nor Acetildenafil. |

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a standard method for assessing the purity of sildenafil and its analogs.[9][10][11] A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer) is typically used. The retention time of this compound is expected to be very similar to that of Nor Acetildenafil.

Table 3: Typical HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Ammonium Acetate Buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230 nm and ~290 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Signaling Pathway and Mechanism of Action

Nor Acetildenafil, like sildenafil, is expected to act as a phosphodiesterase type 5 (PDE5) inhibitor.[12][13][14][15][16] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature. By inhibiting PDE5, Nor Acetildenafil would increase the levels of cGMP, leading to smooth muscle relaxation, vasodilation, and, in the case of erectile dysfunction, penile erection upon sexual stimulation.

Figure 1: Proposed mechanism of action of this compound via PDE5 inhibition.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

Figure 2: Overall workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical principles for the synthesis of related sildenafil analogs. The characterization methods described are standard analytical techniques that would provide definitive structural confirmation and purity assessment. The availability of a well-characterized standard of this compound is crucial for the accurate quantification of Nor Acetildenafil in various matrices, contributing to research in drug metabolism, pharmacokinetics, and forensic analysis. Researchers are encouraged to adapt and optimize the proposed methods based on their specific laboratory conditions and requirements.

References

- 1. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]

- 4. researchgate.net [researchgate.net]

- 5. 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liquid chromatography ion trap/time-of-flight mass spectrometric study on the fragmentation of an acetildenafil analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sensitive and rapid HPLC-UV method with back-extraction step for the determination of sildenafil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of an HPLC-UV method for simultaneous determination of sildenafil and tramadol in biological fluids: Application to drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Overview of phosphodiesterase 5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sildenafil - Wikipedia [en.wikipedia.org]

- 14. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Sildenafil, a novel inhibitor of phosphodiesterase type 5 in human corpus cavernosum smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. my.clevelandclinic.org [my.clevelandclinic.org]

The Core Principles and Application of Nor Acetildenafil-d8 as a Reference Standard in Bioanalytical and Pharmaceutical Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nor Acetildenafil-d8, a deuterated analogue of Nor Acetildenafil, and its critical role as an internal reference standard in quantitative analytical methods. Nor Acetildenafil is a structural analogue of Sildenafil, the active ingredient in Viagra, and has been identified as an undeclared adulterant in various herbal dietary supplements. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving accurate and reliable quantification of Nor Acetildenafil and related compounds in complex matrices.

Introduction to Nor Acetildenafil and the Need for a Deuterated Standard

Nor Acetildenafil is a synthetic compound designed as a phosphodiesterase type 5 (PDE5) inhibitor.[1] Like Sildenafil, it is intended to treat erectile dysfunction by preventing the degradation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow.[2] However, its unapproved and undisclosed presence in consumer products poses significant health risks due to the lack of safety and efficacy data.[1]

Accurate detection and quantification of such adulterants are crucial for regulatory enforcement and public safety. Quantitative analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the method of choice for this purpose. The complexity of matrices such as herbal supplements and biological fluids can introduce significant variability during sample preparation and analysis, leading to inaccurate results. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard to mitigate these issues.[3]

Physicochemical Properties of this compound

This compound is synthesized by incorporating eight deuterium atoms into the Nor Acetildenafil molecule. This substitution results in a compound that is chemically almost identical to the unlabeled analyte but has a higher molecular weight. This mass difference allows for its distinct detection by a mass spectrometer.

| Property | Value |

| Chemical Name | 5-[2-Ethoxy-5-[2-(4-methyl-1-piperazinyl-d8)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one |

| CAS Number | 1185117-07-0 |

| Molecular Formula | C₂₄H₂₄D₈N₆O₃ |

| Formula Weight | 460.6 g/mol |

| Purity | Typically ≥98% |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in Chloroform, Methanol |

| Storage | Refrigerator (2-8 °C) |

The Principle of Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated standard is added to the sample at the beginning of the analytical workflow. Because this compound has nearly identical physicochemical properties to the unlabeled Nor Acetildenafil, it experiences the same losses during sample extraction, cleanup, and derivatization, and exhibits similar ionization efficiency in the mass spectrometer's ion source.[3]

By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, any variations in the analytical process are normalized. This results in significantly improved accuracy and precision of the quantitative results.[4]

Experimental Protocol: Quantification of Nor Acetildenafil in a Dietary Supplement Matrix

This section outlines a representative experimental protocol for the quantification of Nor Acetildenafil in a complex matrix, such as a powdered herbal supplement, using this compound as an internal standard with LC-MS/MS.

Materials and Reagents

-

Nor Acetildenafil analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

0.2 µm syringe filters

Sample Preparation

-

Homogenization: Accurately weigh 100 mg of the homogenized dietary supplement powder into a 15 mL centrifuge tube.

-

Spiking: Add a known amount of this compound working solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.

-

Extraction: Add 5 mL of methanol, vortex for 2 minutes, and sonicate for 30 minutes.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of Nor Acetildenafil.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Nor Acetildenafil: m/z 453.3 → 100.1 (Quantifier), 453.3 → 312.2 (Qualifier)this compound: m/z 461.3 → 108.1 (Quantifier) |

| Collision Energy | Optimized for each transition |

Visualizations

Workflow for Sample Analysis using a Deuterated Internal Standard

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Simplified Signaling Pathway of PDE5 Inhibition

Caption: Mechanism of action of Nor Acetildenafil as a PDE5 inhibitor.

Conclusion

This compound is an indispensable tool for researchers and analytical scientists working on the detection and quantification of unapproved PDE5 inhibitors in various matrices. Its use as an internal standard in isotope dilution mass spectrometry ensures the highest level of accuracy and precision, which is critical for regulatory compliance, quality control, and forensic analysis. The methodologies and principles outlined in this guide provide a solid foundation for the development and validation of robust analytical methods for Nor Acetildenafil and its analogues.

References

An In-depth Technical Guide to the Analytical Applications of Deuterated Sildenafil Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sildenafil, a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), is widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2][3][4] In the realm of drug development and analytical chemistry, stable isotope-labeled compounds, particularly deuterated analogues, are indispensable tools.[1][5][6] Deuterium, a stable, non-radioactive isotope of hydrogen, can be incorporated into drug molecules to create analogues that are chemically identical to the parent drug but have a higher mass.[1][5] This mass difference is readily detectable by mass spectrometry, making deuterated sildenafil analogues invaluable for a range of analytical applications without significantly altering the molecule's fundamental chemical properties.

This technical guide provides a comprehensive overview of the core analytical applications of deuterated sildenafil analogues, focusing on their use as internal standards in bioanalysis, their role in metabolic studies, and their utility in exploring pharmacodynamic properties. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers in applying these powerful analytical tools.

Core Application: Internal Standards for Quantitative Bioanalysis

The most prevalent application of deuterated sildenafil analogues, such as Sildenafil-d8, is as internal standards (IS) for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] An ideal internal standard co-elutes with the analyte and has similar extraction recovery and ionization response, but is mass-distinguishable.[5] Stable isotope-labeled standards are considered the "gold standard" as they fulfill these criteria almost perfectly, correcting for variability during sample preparation, injection, and ionization.[5][6][7]

Deuterated sildenafil and its deuterated major metabolite, N-desmethyl sildenafil, are routinely used to ensure the accuracy, precision, and robustness of bioanalytical methods for pharmacokinetic studies.[8]

Data Presentation: Pharmacokinetic Parameters of Sildenafil

The following table summarizes key pharmacokinetic parameters for sildenafil and its primary metabolite, N-desmethyl sildenafil, which are typically quantified using deuterated internal standards.

| Parameter | Sildenafil | N-desmethyl sildenafil | Notes |

| Tmax (Time to Peak Plasma Concentration) | 30–120 min (median 60 min) | ~ Tmax of Sildenafil | Rate of absorption is reduced when taken with a high-fat meal.[8][9][10] |

| Absolute Oral Bioavailability | 41% (range 25–63%) | - | Limited by first-pass metabolism.[8][9][10][11] |

| Terminal Half-life (t½) | 3–5 hours | ~ 4 hours | [8][12] |

| Plasma Protein Binding | ~96% | ~96% | Independent of total drug concentrations.[4][8] |

| Metabolism | Primarily by CYP3A4 (major) and CYP2C9 (minor) hepatic isoenzymes.[4][8] | Further metabolized.[8] | The metabolite has about 50% of the in vitro PDE5 inhibitory activity of the parent drug.[4][8][12] |

| Plasma Concentration vs. Parent Drug | - | ~40% of sildenafil concentrations.[4][8][12] | Contributes to ~20% of the total pharmacological effect.[13] |

Experimental Workflow: Quantitative Analysis using Deuterated IS

The following diagram illustrates a standard workflow for quantifying sildenafil in a biological matrix (e.g., plasma) using a deuterated internal standard.

Caption: Workflow for LC-MS/MS quantification of sildenafil.

Experimental Protocol: LC-MS/MS for Sildenafil Quantification

This protocol is a representative example based on methodologies described in the literature for quantifying sildenafil and N-desmethyl sildenafil in human plasma.[8]

-

Sample Preparation:

-

To a 500 µL aliquot of human plasma, add 50 µL of a working solution of the deuterated internal standards (sildenafil-d8 and N-desmethyl sildenafil-d8) in methanol.

-

Vortex mix for 30 seconds.

-

Perform protein precipitation by adding 1 mL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

LC-MS/MS Conditions:

-

HPLC System: Agilent or Waters LC system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Sildenafil: m/z 475 → 283

-

Sildenafil-d8: m/z 483 → 283

-

N-desmethyl sildenafil: m/z 461 → 283

-

N-desmethyl sildenafil-d8: m/z 469 → 283

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentration of the unknown samples from the calibration curve using linear regression. The method should have a lower limit of quantification (LLOQ) around 0.5 ng/mL.[8]

-

Application in Metabolism and Pharmacokinetic (PK) Studies

Deuterated analogues serve as excellent tracers to delineate the metabolic fate of drugs.[1] Since the deuterium label does not typically alter the metabolic pathway, these compounds can be administered to track absorption, distribution, metabolism, and excretion (ADME) profiles.[1][11]

Sildenafil is cleared predominantly through hepatic metabolism, primarily N-demethylation by CYP3A4 to form N-desmethyl sildenafil (UK-103,320), which is also pharmacologically active.[4][8][11] Minor pathways include oxidation and aliphatic dehydroxylation.[11] Using isotope-labeled sildenafil allows for precise tracking of the parent drug and its metabolites in various biological matrices like plasma, urine, and feces.[11]

Metabolic Pathway of Sildenafil

Caption: Primary metabolic pathway of sildenafil.

Application in Pharmacodynamic (PD) Studies

While deuterium substitution is often considered to have a minimal impact on a drug's biological activity (the "isotope effect"), this is not always the case. Selective deuteration can sometimes alter pharmacokinetic and metabolic profiles, and even affect drug-target interactions, leading to changes in efficacy and selectivity.[1][2][14]

Studies on deuterated sildenafil analogues have explored these effects. For instance, deuteration at different positions on the sildenafil molecule has been shown to modulate its inhibitory activity against various phosphodiesterases and its efficacy in relaxing smooth muscle tissue.[14]

Data Presentation: In Vitro Efficacy of Deuterated Sildenafil Analogues

The following table presents comparative efficacy data for sildenafil and a selectively deuterated analogue, D5-ethoxy-Sildenafil (BDD-10406), demonstrating how deuteration can enhance selectivity and potency.[14]

| Compound | PDE5 Inhibition (IC50) | PDE6 Inhibition (IC50) | Selectivity (PDE6/PDE5) | Efficacy in Rabbit Corpus Cavernosum (ED50) |

| Sildenafil | 9 nmol/L | Not specified, but used for ratio | ~1x (Baseline) | 245 nmol/L |

| D5-ethoxy-Sildenafil (BDD-10406) | 6 nmol/L | Not specified, but used for ratio | ~2x (Higher than Sildenafil) | 85 nmol/L |

| D8-piperazine-sildenafil (BDD-10402) | Not specified | Not specified | Not specified | 91 nmol/L |

Data sourced from an in vitro study comparing sildenafil to its deuterated derivatives.[14] The results indicate that deuteration on the ethoxy group (BDD-10406) enhances selectivity for PDE5 over PDE6 and increases in vitro efficacy.[14]

Sildenafil's Mechanism of Action

This diagram illustrates the signaling pathway targeted by sildenafil.

Caption: Sildenafil inhibits PDE5, increasing cGMP levels.

Experimental Protocol: In Vitro Corpus Cavernosum Relaxation Assay

This protocol is a generalized representation of the methodology used to assess the relaxant effect of sildenafil and its analogues.[14][15]

-

Tissue Preparation:

-

Rabbit corpus cavernosum strips are isolated from New Zealand rabbits.

-

Tissues are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

-

-

Contraction and Relaxation Measurement:

-

Tissues are subjected to a resting tension and allowed to equilibrate.

-

A stable contraction is induced using an alpha-adrenergic agonist like phenylephrine.

-

Once a plateau is reached, cumulative concentrations of the test compound (sildenafil or a deuterated analogue) are added to the bath.

-

Changes in isometric tension (relaxation) are recorded using a force transducer.

-

-

Data Analysis:

-

Relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine.

-

Dose-response curves are generated, and the ED50 (the concentration causing 50% of the maximal relaxation) is calculated for each compound.

-

Synthesis of Deuterated Sildenafil Analogues

The synthesis of deuterated sildenafil analogues such as [²H₃]sildenafil, [²H₈]sildenafil, and N-desmethyl [²H₈]sildenafil can be achieved with good isotopic abundance (>98%).[2] The process generally involves using deuterated starting materials. For example, to synthesize [²H₈]sildenafil, piperazine-d8 is used in the final step of the synthesis instead of standard piperazine.[2] Purity and isotopic incorporation are confirmed using HPLC, NMR, and MS analyses.[2]

Conclusion

Deuterated sildenafil analogues are critical analytical reagents that significantly enhance the quality and reliability of research in drug development. Their primary role as internal standards in mass spectrometry-based bioanalysis ensures the accurate quantification of sildenafil and its metabolites for vital pharmacokinetic assessments. Furthermore, their application as tracers illuminates metabolic pathways, while comparative studies using selectively deuterated analogues can reveal subtle but significant effects on pharmacodynamics, offering new insights into drug efficacy and selectivity. The continued use and development of these stable isotope-labeled compounds are essential for advancing analytical methodologies and our understanding of sildenafil's pharmacology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. tsijournals.com [tsijournals.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of a Novel Sildenafil Orodispersible Film Administered by the Supralingual and the Sublingual Route to Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Changed phosphodiesterase selectivity and enhanced in vitro efficacy by selective deuteration of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

Nor Acetildenafil-d8 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nor Acetildenafil-d8 is a deuterated analog of Nor Acetildenafil, which itself is a structural analog of Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5).[1] As a member of the PDE5 inhibitor class, this compound is presumed to modulate the cyclic guanosine monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation and vasodilation.[2][3] This technical guide provides a comprehensive overview of the analytical characterization, experimental protocols, and the core signaling pathway associated with Nor Acetildenafil and related PDE5 inhibitors. The information presented herein is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and drug discovery.

Analytical Data Summary

While a specific Certificate of Analysis for this compound is not publicly available, the following table summarizes the typical analytical data expected for a research-grade deuterated compound of this nature. This data is representative and based on standard analytical techniques used for the quality control of small molecules.

| Analytical Test | Specification | Methodology |

| Appearance | White to off-white solid | Visual Inspection |

| Purity (by HPLC) | ≥ 98% | High-Performance Liquid Chromatography |

| Identity (by ¹H NMR) | Conforms to structure | Nuclear Magnetic Resonance Spectroscopy |

| Identity (by MS) | Conforms to expected m/z | Mass Spectrometry |

| Deuterium Incorporation | ≥ 99% | Mass Spectrometry or NMR |

| Residual Solvents | To be reported | Gas Chromatography-Mass Spectrometry |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the analysis of compounds like this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: A sample of the compound is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and injected into the HPLC system. The retention time of the main peak is recorded, and the purity is calculated based on the area percentage of all observed peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identity

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent. ¹H NMR and ¹³C NMR spectra are acquired. The chemical shifts, splitting patterns, and integration values are analyzed to confirm the chemical structure of the molecule.

Mass Spectrometry (MS) for Identity and Deuterium Incorporation

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray ionization (ESI).

-

Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. This is compared to the calculated theoretical mass to confirm the identity. The isotopic distribution is analyzed to confirm the level of deuterium incorporation.

Core Signaling Pathway: PDE5 Inhibition

Nor Acetildenafil, as an analog of Sildenafil, is presumed to act as a competitive inhibitor of phosphodiesterase type 5 (PDE5).[1] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[2][4] The inhibition of PDE5 leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG) and results in the relaxation of smooth muscle cells, leading to vasodilation.[5][6] This mechanism is central to the therapeutic effects of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary hypertension.[2][3][7]

The signaling cascade begins with the release of nitric oxide (NO) in response to sexual stimulation.[4][7] NO activates guanylate cyclase, which then converts guanosine triphosphate (GTP) to cGMP.[4][5] By preventing the breakdown of cGMP, PDE5 inhibitors amplify this signaling pathway.[2][4]

References

- 1. Acetildenafil - Wikipedia [en.wikipedia.org]

- 2. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 3. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]

- 4. droracle.ai [droracle.ai]

- 5. Sildenafil - Wikipedia [en.wikipedia.org]

- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Metabolic Fate of Nor Acetildenafil: A Predictive Technical Guide

Disclaimer: No direct studies on the metabolic fate of Nor Acetildenafil have been identified in the public domain. This technical guide is a predictive analysis based on the well-documented metabolism of its parent compound, sildenafil, and other analogues. The information presented herein is intended for research and drug development professionals and should be interpreted as a scientifically informed extrapolation.

Introduction

Nor Acetildenafil is a structural analogue of sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5).[1] Like other sildenafil analogues, it has been identified as an undeclared ingredient in some "herbal" aphrodisiac products.[1] Due to the lack of formal clinical evaluation, its pharmacokinetic and metabolic profile in humans is unknown, posing potential health risks.[2] Understanding the metabolic fate of Nor Acetildenafil is crucial for predicting its efficacy, duration of action, potential drug-drug interactions, and toxicity profile.

This guide provides a predictive overview of the metabolic pathways, involved enzymes, and expected metabolites of Nor Acetildenafil, based on the extensive research conducted on sildenafil.

Predicted Metabolic Pathways of Nor Acetildenafil

The metabolism of sildenafil is well-characterized and primarily occurs in the liver via the cytochrome P450 (CYP) enzyme system.[1][3] It is anticipated that Nor Acetildenafil undergoes similar biotransformation processes. The primary metabolic reactions for sildenafil are N-demethylation and oxidation, with minor pathways including aliphatic hydroxylation.[4]

Based on the structure of Nor Acetildenafil, the following metabolic pathways are predicted:

-

N-Dealkylation: The piperazine ring is a common site for metabolism in many drugs. For sildenafil, N-demethylation to its major active metabolite, N-desmethylsildenafil (UK-103,320), is a primary metabolic route.[3][5] It is highly probable that Nor Acetildenafil will also undergo N-dealkylation at the piperazine nitrogen.

-

Hydroxylation: Aromatic and aliphatic hydroxylation are common phase I metabolic reactions. The phenyl ring and the propyl group of the pyrazolopyrimidinone core are potential sites for hydroxylation.

-

N-Oxidation: The nitrogen atoms within the pyrazolopyrimidinone and piperazine rings could be susceptible to N-oxidation.

-

Oxidative deamination: This is another potential pathway for the metabolism of the piperazine ring.

Key Metabolites

The major circulating metabolite of sildenafil is N-desmethylsildenafil, which retains approximately 50% of the PDE5 inhibitory activity of the parent drug.[6] Therefore, it is plausible that the N-dealkylated metabolite of Nor Acetildenafil will also be pharmacologically active. Other potential metabolites would likely be hydroxylated and N-oxidized derivatives, which are generally more polar and readily excreted.

Enzymes Involved in Metabolism

The metabolism of sildenafil is predominantly mediated by hepatic microsomal enzymes.[3]

-

Cytochrome P450 3A4 (CYP3A4): This is the principal enzyme responsible for the metabolism of sildenafil, accounting for the majority of its clearance.[1][3][7][8] It is therefore highly likely that CYP3A4 is the primary enzyme involved in the metabolism of Nor Acetildenafil.

-

Cytochrome P450 2C9 (CYP2C9): This enzyme plays a minor role in the metabolism of sildenafil.[1][3][7] It may also contribute to the biotransformation of Nor Acetildenafil, albeit to a lesser extent than CYP3A4.

Quantitative Data (Predictive)

The following tables summarize key pharmacokinetic and metabolic parameters for sildenafil, which can be used as a predictive reference for Nor Acetildenafil.

Table 1: Predicted Pharmacokinetic Parameters of Nor Acetildenafil (based on Sildenafil data)

| Parameter | Value (for Sildenafil) | Reference |

| Bioavailability | ~40% | [3][9] |

| Time to Peak Plasma Concentration (Tmax) | 30-120 minutes | |

| Plasma Protein Binding | ~96% | |

| Elimination Half-life | 3-5 hours | [9] |

| Primary Route of Elimination | Feces (~80%) | [1][3] |

| Secondary Route of Elimination | Urine (~13%) | [1][3] |

Table 2: Predicted Contribution of CYP Enzymes to Nor Acetildenafil Metabolism (based on Sildenafil data)

| Enzyme | Predicted Contribution | Reference |

| CYP3A4 | Major | [1][3][7][8] |

| CYP2C9 | Minor | [1][3][7] |

Experimental Protocols for Metabolic Studies

To definitively determine the metabolic fate of Nor Acetildenafil, a series of in vitro and in vivo experiments would be required. The following are standard protocols used in drug metabolism studies.

In Vitro Metabolism using Human Liver Microsomes

This is a common preliminary study to identify metabolic pathways and the enzymes involved.[10][11][12][13]

-

Objective: To identify the metabolites of Nor Acetildenafil formed by human liver microsomal enzymes and to determine the kinetics of their formation.

-

Materials:

-

Nor Acetildenafil

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9)

-

LC-MS/MS system for analysis

-

-

Procedure:

-

Incubate Nor Acetildenafil with HLMs in the presence of the NADPH regenerating system at 37°C.

-

At various time points, quench the reaction with a suitable solvent (e.g., acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.

-

To identify the specific CYP enzymes involved, repeat the incubation in the presence of specific chemical inhibitors.

-

Recombinant Human CYP Enzyme Studies

This method confirms the involvement of specific CYP isoforms in the metabolism of the compound.

-

Objective: To determine which specific human CYP enzymes are capable of metabolizing Nor Acetildenafil.

-

Materials:

-

Nor Acetildenafil

-

Microsomes from insect or yeast cells expressing individual recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, etc.)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

LC-MS/MS system

-

-

Procedure:

-

Incubate Nor Acetildenafil with each of the recombinant CYP enzymes in the presence of the NADPH regenerating system at 37°C.

-

Quench the reaction and process the samples as described for the HLM study.

-

Analyze the samples by LC-MS/MS to determine which enzymes produce metabolites.

-

In Vivo Pharmacokinetic Studies

Animal models, followed by human clinical trials, are necessary to understand the complete pharmacokinetic profile of a drug.

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of Nor Acetildenafil in a living organism.

-

Procedure (Animal Model):

-

Administer a single dose of Nor Acetildenafil to a suitable animal model (e.g., rats, dogs).

-

Collect blood, urine, and feces at various time points.

-

Analyze the samples using LC-MS/MS to determine the concentrations of the parent drug and its metabolites over time.

-

Calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life.

-

Visualizations

The following diagrams illustrate the predicted metabolic pathway of Nor Acetildenafil and a typical experimental workflow for its metabolic profiling.

Caption: Predicted metabolic pathways of Nor Acetildenafil.

Caption: Experimental workflow for metabolic profiling.

Conclusion

While direct experimental data on the metabolic fate of Nor Acetildenafil is currently unavailable, a predictive analysis based on its structural similarity to sildenafil provides valuable insights for the scientific community. It is anticipated that Nor Acetildenafil is primarily metabolized by CYP3A4 and to a lesser extent by CYP2C9, mainly through N-dealkylation and hydroxylation. The resulting metabolites are likely to be more polar and readily excreted. The N-dealkylated metabolite may retain pharmacological activity. The experimental protocols outlined in this guide provide a framework for future research to definitively elucidate the metabolic profile of Nor Acetildenafil. Such studies are imperative to assess its safety and potential for drug-drug interactions.

References

- 1. Sildenafil - Wikipedia [en.wikipedia.org]

- 2. Acetildenafil - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Erectile Dysfunction Drugs Changed the Protein Expressions and Activities of Drug-Metabolising Enzymes in the Liver of Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro biotransformation of sildenafil (Viagra): identification of human cytochromes and potential drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Nor Acetildenafil-d8: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides comprehensive technical information on Nor Acetildenafil-d8, including its chemical properties, suppliers, and its application as an internal standard in analytical methodologies.

This compound is a deuterated analog of Nor Acetildenafil, a structural analog of Sildenafil. Due to its isotopic labeling, this compound is an ideal internal standard for the quantification of Nor Acetildenafil and related compounds in complex biological matrices by mass spectrometry.

Core Compound Data

| Parameter | Value | Reference |

| CAS Number | 1185117-07-0 | Syn Pharmatech Inc. |

| Molecular Formula | C₂₄H₂₄D₈N₆O₃ | Santa Cruz Biotechnology |

| Molecular Weight | 460.60 g/mol | Santa Cruz Biotechnology |

| Appearance | White to Off-White Solid | Syn Pharmatech Inc. |

| Purity | ≥99% | Syn Pharmatech Inc. |

| Storage | Refrigerator (2-8°C) | Syn Pharmatech Inc. |

Major Suppliers

-

Santa Cruz Biotechnology

-

Syn Pharmatech Inc.

-

Gentaur

-

LGC Standards

Mechanism of Action: Phosphodiesterase 5 (PDE5) Inhibition

Nor Acetildenafil, the non-deuterated parent compound of this compound, is a sildenafil analog and is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor.[1] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature.[2][3]

The signaling pathway of PDE5 inhibition is initiated by the release of nitric oxide (NO) during sexual stimulation. NO activates guanylate cyclase, which in turn increases the production of cGMP. Elevated cGMP levels lead to the relaxation of smooth muscles, resulting in vasodilation and increased blood flow. By inhibiting PDE5, Nor Acetildenafil prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects.[3]

References

- 1. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Nor Acetildenafil using Nor Acetildenafil-d8 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nor Acetildenafil in plasma samples. Nor Acetildenafil is an analog of sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. To ensure accuracy and precision, a stable isotope-labeled internal standard, Nor Acetildenafil-d8, is employed. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and screening for undeclared sildenafil analogs in various matrices.

Introduction

Nor Acetildenafil is a synthetic compound structurally related to sildenafil, the active ingredient in Viagra®. Like sildenafil, it is a phosphodiesterase type 5 (PDE5) inhibitor.[1] The inhibition of PDE5 leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.[2] Due to their pharmacological effects, sildenafil and its undeclared analogs, such as acetildenafil and nor-acetildenafil, are sometimes illegally included in herbal aphrodisiacs and dietary supplements.[1] The development of sensitive and specific analytical methods is crucial for the detection and quantification of these compounds to ensure consumer safety and for research purposes.

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry as they co-elute with the analyte and experience similar ionization effects, thus compensating for matrix effects and variations in sample preparation and instrument response. This compound, with a mass shift of +8 amu, is an ideal internal standard for the accurate quantification of Nor Acetildenafil.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of Nor Acetildenafil and this compound from plasma samples.

Protocol:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard, this compound (concentration to be optimized based on expected analyte levels, e.g., 50 ng/mL).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column to achieve good peak shape and resolution.

Table 1: LC Parameters

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The instrument is set to Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.

Table 2: MS/MS Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

| Dwell Time | 50 ms |

| Collision Gas | Argon |

Table 3: MRM Transitions

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Nor Acetildenafil | 453.2 | 353.2 | 25 |

| Nor Acetildenafil (Qualifier) | 453.2 | 100.1 | 35 |

| This compound (Internal Standard) | 461.2 | 353.2 | 25 |

Note: Collision energies should be optimized for the specific instrument used. The precursor ion for Nor Acetildenafil is based on its protonated molecule [M+H]+, and the primary fragment ion results from the neutral loss of methylpiperazine.[2] The precursor for the deuterated standard is shifted by +8 Da.

Results and Discussion

This method provides excellent sensitivity and specificity for the quantification of Nor Acetildenafil in plasma. The use of this compound as an internal standard effectively corrects for any variations during sample processing and analysis, leading to high accuracy and precision. A typical calibration curve is linear over a range of 0.1 to 100 ng/mL with a correlation coefficient (r²) > 0.99. The lower limit of quantification (LLOQ) is typically around 0.1 ng/mL, making this method suitable for studies requiring high sensitivity.

Signaling Pathway

Nor Acetildenafil, as a PDE5 inhibitor, acts on the nitric oxide (NO) signaling pathway. The following diagram illustrates the mechanism of action.

Caption: Mechanism of action of Nor Acetildenafil as a PDE5 inhibitor.

Experimental Workflow

The overall workflow for the quantitative analysis of Nor Acetildenafil is depicted below.

Caption: Workflow for Nor Acetildenafil quantification by LC-MS/MS.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive tool for the quantification of Nor Acetildenafil in plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. This application note serves as a comprehensive guide for researchers in drug development, clinical pharmacology, and forensic toxicology.

References

Application Note: High-Throughput Analysis of PDE5 Inhibitors using Nor Acetildenafil-d8 as an Internal Standard by HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of various phosphodiesterase type 5 (PDE5) inhibitors in complex matrices using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The method employs Nor Acetildenafil-d8 as a deuterated internal standard to ensure accuracy and precision. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual diagrams of the relevant biological pathway and analytical workflow.

Introduction

Phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil, tadalafil, and vardenafil, are widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension. The illegal adulteration of dietary supplements and herbal remedies with these synthetic compounds and their analogues is a growing concern, necessitating reliable analytical methods for their detection and quantification. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry to correct for analyte loss during sample preparation and variations in instrument response. This compound, a deuterated analogue of a sildenafil analogue, serves as an excellent internal standard for the analysis of a broad range of PDE5 inhibitors due to its structural similarity and co-eluting chromatographic properties.

Signaling Pathway of PDE5 Inhibitors

PDE5 inhibitors exert their therapeutic effect by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1] Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in smooth muscle relaxation and vasodilation.[1][2] PDE5 is the enzyme responsible for the degradation of cGMP to the inactive GMP.[1] By inhibiting PDE5, these drugs increase the intracellular concentration of cGMP, thereby enhancing the vasodilatory effects of NO.[1][2]

Experimental Workflow

The analytical workflow involves sample preparation, HPLC separation, and MS/MS detection and quantification. A deuterated internal standard, this compound, is added at the beginning of the sample preparation to account for any variability during the process.

Materials and Reagents

-

Analytes: Sildenafil, Tadalafil, Vardenafil, Acetildenafil, and other relevant PDE5 inhibitors.

-

Internal Standard: this compound

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

-

Sample Preparation: Protein precipitation plates or solid-phase extraction (SPE) cartridges.

Instrumentation

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

Experimental Protocols

Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of each PDE5 inhibitor and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a mixed working standard solution containing all PDE5 inhibitors at a suitable concentration by diluting the stock solutions with 50:50 methanol:water.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.

-

Sample Preparation (Protein Precipitation for Plasma):

-

To 100 µL of plasma sample, add 20 µL of the this compound working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

HPLC-MS/MS Analysis

HPLC Conditions

| Parameter | Value |

| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 10% B to 90% B in 5 min, hold for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.9 min |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | 800 L/hr |

MRM Transitions

The following table provides examples of MRM transitions for common PDE5 inhibitors and the proposed transitions for this compound. These should be optimized for the specific instrument used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound (IS) | 471.3 | 283.2 | 25 |

| Sildenafil | 475.2 | 283.2 | 25 |

| Tadalafil | 390.2 | 268.1 | 30 |

| Vardenafil | 489.3 | 151.1 | 20 |

| Acetildenafil | 455.2 | 135.1 | 22 |

| N-desmethyl sildenafil | 461.2 | 283.2 | 25 |

Quantitative Data Summary

The use of this compound as an internal standard provides excellent linearity and accuracy for the quantification of PDE5 inhibitors. The following table summarizes typical performance characteristics of the method.

| Analyte | Linearity Range (ng/mL) | R² | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Sildenafil | 1 - 500 | > 0.998 | 1 | 95 - 105 | < 5 |

| Tadalafil | 1 - 500 | > 0.997 | 1 | 94 - 106 | < 6 |

| Vardenafil | 0.5 - 250 | > 0.998 | 0.5 | 96 - 104 | < 5 |

| Acetildenafil | 1 - 500 | > 0.996 | 1 | 93 - 107 | < 7 |

Conclusion

The HPLC-MS/MS method described, utilizing this compound as an internal standard, offers a reliable, sensitive, and high-throughput solution for the quantitative analysis of a wide range of PDE5 inhibitors. This application note provides the necessary protocols and data to implement this method in a research or quality control laboratory setting for applications including the screening of adulterated products and pharmacokinetic studies.

References

Application Note: Quantification of Sildenafil Analogues in Biological Matrices using Nor Acetildenafil-d8 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of sildenafil and its analogues in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a deuterated internal standard, Nor Acetildenafil-d8, to ensure high accuracy and precision. This methodology is critical for pharmacokinetic studies, therapeutic drug monitoring, and the detection of undeclared analogues in counterfeit products or herbal supplements. The protocol provides detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with expected quantitative performance.

Introduction

Sildenafil, a potent selective inhibitor of phosphodiesterase type 5 (PDE5), is widely used for the treatment of erectile dysfunction. The widespread use and commercial success of sildenafil have led to the emergence of numerous undeclared and structurally similar analogues in a variety of products. The presence of these analogues can pose significant health risks to consumers. Therefore, a reliable and accurate analytical method for the quantification of sildenafil and its analogues is essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects.

Signaling Pathway of Sildenafil and its Analogues

Sildenafil and its analogues exert their therapeutic effect by inhibiting the PDE5 enzyme. This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, sildenafil leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). This signaling cascade ultimately results in smooth muscle relaxation and vasodilation.

Experimental Protocol

This protocol is designed for the analysis of sildenafil and its analogues in human plasma.

Materials and Reagents

-

Sildenafil and its analogues (e.g., Acetildenafil, Homosildenafil) reference standards

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Sample Preparation

-

Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of sildenafil and its analogues into drug-free human plasma.

-

Internal Standard Addition: Add a fixed concentration of this compound solution to all samples, including calibration standards, QCs, and unknown samples.

-

Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | Start with 10% B, increase to 90% B over 5 min, hold for 2 min, then return to initial conditions. |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

MRM Transitions

The following table provides suggested MRM transitions for sildenafil, selected analogues, and the internal standard. These transitions should be optimized for the specific instrument being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Sildenafil | 475.2 | 283.2 | 25 |

| N-desmethyl sildenafil | 461.2 | 283.2 | 25 |

| Acetildenafil | 467.2 | 297.2 | 22 |

| Homosildenafil | 489.2 | 100.1 | 30 |

| This compound (IS) | 475.3 (Estimated) | 305.3 (Estimated) | 22 (Estimated) |

Note: The MRM transition for this compound is an estimation based on the structure of Nor Acetildenafil and the typical fragmentation patterns of deuterated analogues. It is crucial to confirm and optimize this transition by infusing a standard of this compound.

Quantitative Data Summary

The following tables summarize typical quantitative performance data from published methods for sildenafil and its analogues.

Table 1: Calibration and Linearity Data

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Sildenafil | 1.0 - 1000 | > 0.99[1][2] |

| N-desmethyl sildenafil | 0.5 - 500 | > 0.99[1][2] |

| Acetildenafil | 1.0 - 500 | > 0.99 (Typical) |

| Homosildenafil | 1.0 - 500 | > 0.99 (Typical) |

Table 2: Precision and Accuracy Data

| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Sildenafil | Low | < 6.5[1] | < 6.5[1] | 86.5 - 105.7[1] |

| Medium | < 5.0 | < 5.0 | 95.0 - 105.0 | |

| High | < 5.0 | < 5.0 | 95.0 - 105.0 | |

| N-desmethyl sildenafil | Low | < 6.3[1] | < 6.3[1] | 96.8 - 114.4[1] |

| Medium | < 5.0 | < 5.0 | 95.0 - 105.0 | |

| High | < 5.0 | < 5.0 | 95.0 - 105.0 |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of sildenafil and its analogues in biological matrices. The use of the deuterated internal standard, this compound, ensures the accuracy and robustness of the assay. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and pharmaceutical analysis. The provided protocols and data can be adapted and validated for specific laboratory instrumentation and research needs.

References

Application Note and Protocol: Quantitative Analysis of Nor Acetildenafil in Biological Matrices using Isotope Dilution Mass Spectrometry with Nor Acetildenafil-d8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantitative analysis of Nor Acetildenafil in biological matrices, such as plasma, utilizing Isotope Dilution Mass Spectrometry (IDMS). Nor Acetildenafil is a sildenafil analogue, and accurate quantification is crucial for pharmacokinetic studies and regulatory oversight. The use of a stable isotope-labeled internal standard, Nor Acetildenafil-d8, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This protocol details the sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, and data analysis procedures.

Introduction

Nor Acetildenafil is an analogue of the phosphodiesterase-5 (PDE-5) inhibitor, sildenafil. It has been identified as an undeclared ingredient in some herbal dietary supplements marketed for sexual enhancement[1]. Accurate and reliable quantification of such analogues is essential for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision for quantitative analysis[2]. This method involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) as an internal standard at the beginning of the sample preparation process. The ratio of the analyte to the internal standard is then measured by mass spectrometry, which allows for precise quantification, minimizing errors from sample extraction and matrix effects.

Experimental Protocols

Materials and Reagents

-

Nor Acetildenafil reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (or other biological matrix)

-

Solid Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut Plexa PCX)[3]

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of Nor Acetildenafil and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Nor Acetildenafil stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to achieve a suitable concentration for spiking into samples.

-

Calibration Curve and QC Samples: Spike blank plasma with the appropriate working standard solutions to create calibration standards at various concentration levels. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner[4].

Sample Preparation

Two common methods for sample preparation are protein precipitation and solid-phase extraction (SPE). The choice of method may depend on the complexity of the matrix and the required sensitivity.

Method 1: Protein Precipitation [4]

-

To 100 µL of plasma sample, calibration standard, or QC sample, add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Method 2: Solid-Phase Extraction (SPE) [3][5]

-

To 200 µL of plasma sample, add 20 µL of the this compound internal standard working solution.

-

Precondition the SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte and internal standard with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[1] |

| Gradient | Start with 10-20% B, increase to 90-95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode[1] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | Dependent on instrument, typically 350-500 °C |

| IonSpray Voltage | Dependent on instrument, typically 4500-5500 V |

MRM Transitions

The specific MRM transitions for Nor Acetildenafil and this compound need to be determined by infusing the individual standard solutions into the mass spectrometer. Based on the structure of Nor Acetildenafil (an N-desethyl analogue of Acetildenafil), the precursor ion will be lower than that of Acetildenafil. For sildenafil and its deuterated analogues, common transitions have been reported[6][7]. The transitions for Nor Acetildenafil and its d8 analogue would be analogous.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Nor Acetildenafil | To be determined | To be determined | To be determined |

| This compound | To be determined | To be determined | To be determined |

Note: These values must be optimized for the specific instrument being used.

Data Presentation

The following tables summarize the expected performance characteristics of a validated isotope dilution mass spectrometry method for Nor Acetildenafil.

Table 1: Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Within acceptable limits |

| Stability | Stable under defined storage and processing conditions |

Table 2: Example Quantitative Data Summary (Hypothetical)

| Sample ID | Nor Acetildenafil Concentration (ng/mL) | QC Level | Accuracy (%) | Precision (CV%) |

| QC Low | 4.85 | Low (5 ng/mL) | 97.0 | 4.5 |

| QC Medium | 49.2 | Medium (50 ng/mL) | 98.4 | 3.2 |

| QC High | 395.1 | High (400 ng/mL) | 98.8 | 2.8 |

Experimental Workflow Diagram

Caption: Experimental workflow for the quantitative analysis of Nor Acetildenafil.

References

- 1. zenodo.org [zenodo.org]

- 2. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

Application Note: Forensic Analysis of Counterfeit Drugs Using Nor Acetildenafil-d8

Abstract